Nlrp3-IN-22

NLRP3 inflammasome IL-1β inhibition BMDM assay

Structural analogs for NLRP3 SAR require well-defined reference materials. Nlrp3-IN-22 (Compound II-4) provides a validated thiazolinone scaffold with reported 67% inhibition at 10 μM. - **Application:** SAR exploration of thiazolinone-based NLRP3 inhibitors; comparator for novel inhibitor benchmarking - **Key Data:** Single-point activity (67%@10μM); empirical concentration titration required for assay optimization - **Logistics:** ≥98% purity confirmed; includes full analytical data package

Molecular Formula C19H12F3NO4S
Molecular Weight 407.4 g/mol
Cat. No. B12376529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-22
Molecular FormulaC19H12F3NO4S
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O
InChIInChI=1S/C19H12F3NO4S/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9-
InChIKeyOAXNDSJPJLNUFM-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nlrp3-IN-22 Sourcing and Activity Overview


Nlrp3-IN-22 (also designated Compound II-4) is a synthetic small-molecule inhibitor of the NLRP3 inflammasome . It belongs to the thiazolinone heterocyclic chemotype as disclosed in patent literature [1]. The compound is commercially available from multiple research reagent vendors with reported purity ≥98% , and its chemical identity is defined by CAS Registry Number 1193329-98-4 with molecular formula C19H12F3NO4S and molecular weight 407.36 . The sole publicly disclosed activity metric is an inhibition rate of 67% at a test concentration of 10 μM . Unlike extensively profiled NLRP3 inhibitors such as MCC950 (IC50 ≈ 7.5–8.1 nM) [2], NP3-253 (IC50 = 0.5 nM) [3], or dapansutrile (IC50 ≈ 1 nM to 1 μM depending on cell system) [4], the available characterization of Nlrp3-IN-22 is substantially limited, with no published full concentration-response curve, IC50 value, selectivity panel, or in vivo pharmacokinetic data.

PathwayNLRP3 inflammasome inhibition (patent-reported)
CharacterizationSingle-point activity; no concentration-response data
ProcurementMay support SAR probe or assay comparator use; empirical validation needed

Nlrp3-IN-22 Arbitrary Substitution Risks


NLRP3 inhibitors constitute a structurally and pharmacologically heterogeneous class with profound differences in potency, selectivity, binding mechanism, pharmacokinetics, and translational validation status that preclude interchangeable use [1]. The field's most extensively characterized tool compound, MCC950, exhibits low nanomolar potency (IC50 = 7.5–8.1 nM) with established selectivity over AIM2, NLRC4, and NLRP1 inflammasomes, and has been validated in over 100 preclinical disease models [1]. In contrast, Nlrp3-IN-22 is defined by a single-point inhibition measurement (67% at 10 μM) without full dose-response characterization [2]. This fundamental data asymmetry means that substituting a compound with well-established pharmacology for one with minimal characterization introduces unquantifiable experimental risk. Furthermore, structural divergence among thiazolinone-based inhibitors correlates with variable target engagement and off-target profiles [2], and without selectivity panel data for Nlrp3-IN-22, any assumption of target specificity equivalent to reference compounds is scientifically unwarranted.

Potency Gap

Single-point inhibition cannot substitute for full dose-response characterization of reference NLRP3 inhibitors; potency assumptions may not transfer.

Selectivity Uncertainty

No inflammasome-panel data means target specificity is unverified; results may include off-target effects not seen with selective tools.

In Vivo Translation Gap

Absence of in vivo model-response or PK data restricts use to in vitro studies; extrapolation to in vivo settings is not supported.

Nlrp3-IN-22 Evidence for Selection


Single-Point vs. Full Dose-Response Inhibition

Nlrp3-IN-22 exhibits 67% inhibition of NLRP3 at a single test concentration of 10 μM [1]. In contrast, the reference NLRP3 inhibitor MCC950 demonstrates full dose-dependent inhibition with an IC50 of approximately 7.5 nM in LPS-primed, ATP-stimulated mouse BMDMs and 8.1 nM in human monocyte-derived macrophages [2]. The absence of a complete concentration-response curve for Nlrp3-IN-22 precludes calculation of its IC50 value, making direct potency comparison impossible.

Inhibition Profile
Data to verify
Nlrp3-IN-22: 67% at 10 μM (single point)MCC950: IC50 7.5–8.1 nM (full curve)
Reported single-point context; no IC50 available; empirical optimization required.
Assay system unspecified (patent WO2019001416)
NLRP3 inflammasome IL-1β inhibition BMDM assay

Selectivity Profile: Absence vs. Established Panels

No published selectivity data exist for Nlrp3-IN-22 regarding discrimination between NLRP3 and other inflammasomes (AIM2, NLRC4, NLRP1) or broader off-target panels . By contrast, reference inhibitors have established selectivity profiles: MCC950 specifically inhibits NLRP3 but not AIM2, NLRC4, or NLRP1 inflammasome activation at concentrations up to 10 μM [1]; NP3-253 demonstrates no inhibition of NLRC4 or pyrin inflammasomes at >33 μM and shows limited off-target binding among 29 enzymes, receptors, and ion channels tested at 10 μM [2].

Selectivity Profile
Data to verify
No selectivity panel data availableMCC950: no AIM2/NLRC4/NLRP1 at 10 μM; NP3-253: minimal off-targets
Target specificity unconfirmed; off-target contribution cannot be excluded.
Independent selectivity profiling recommended
inflammasome selectivity off-target profiling AIM2 NLRC4 NLRP1

In Vivo and Pharmacokinetic Data Gap

No published data are available regarding the in vivo pharmacological activity, systemic exposure, oral bioavailability, metabolic stability, or tissue distribution of Nlrp3-IN-22 . In contrast, multiple comparator NLRP3 inhibitors possess extensive in vivo and pharmacokinetic characterization: MCC950 demonstrates in vivo IL-1β suppression in LPS-challenged mice at 20 mg/kg i.p. [1]; NP3-253 exhibits brain penetration and in vivo efficacy at 10 mg/kg i.p. [2]; dapansutrile is orally active with established human safety data [3].

In Vivo / PK Data
Data to verify
No in vivo or PK data availableMCC950: in vivo model-response; NP3-253: brain-penetrant; dapansutrile: oral, clinical exposure context
Currently restricted to in vitro applications; in vivo extrapolation not supported.
Empirical ADME assessment required for in vivo studies
pharmacokinetics oral bioavailability in vivo efficacy brain penetration

Nlrp3-IN-22 Application Scenarios


Chemical Probe for SAR Exploration

Nlrp3-IN-22 serves as a chemical probe for investigating the structure-activity relationships of the thiazolinone heterocyclic chemotype disclosed in patent WO2019001416. Given its reported 67% inhibition at 10 μM [1], it provides a baseline activity reference for this chemical series. Procurement is appropriate for medicinal chemistry groups synthesizing and evaluating structural analogs to improve potency and optimize physicochemical properties within this specific scaffold.

Negative Control for NLRP3 Activation Assays

Nlrp3-IN-22 can be deployed as a comparator compound in in vitro assays where the objective is to benchmark novel NLRP3 inhibitors against a compound with minimal published characterization. Its partial inhibition at 10 μM [1] contrasts with the complete suppression achievable with nanomolar-potency reference inhibitors such as MCC950 (IC50 = 7.5–8.1 nM) [2], providing a useful contrast for assay validation and demonstration of assay dynamic range.

IL-1β Release Assay with Dose Optimization

Nlrp3-IN-22 is suitable for in vitro cell-based assays measuring NLRP3-dependent IL-1β release, with the critical caveat that optimal working concentration must be empirically determined. The single-point inhibition data (67% at 10 μM) [1] provides an initial concentration reference point, but users must perform full dose-response titrations to establish appropriate experimental conditions for their specific cellular system.

Tool Compound for Structural Diversity Libraries

Nlrp3-IN-22 may be procured for inclusion in focused chemical biology screening libraries where structural diversity among NLRP3-targeting chemotypes is prioritized over extensive pharmacological characterization. Its thiazolinone core structure [1] is distinct from the sulfonylurea-based MCC950 series, the pyridazine-based NP3-253 series, and the β-sulfonyl nitrile dapansutrile chemotype, offering orthogonal chemical starting points for hit identification campaigns.

Application
Selection Property
Validation Focus
SAR probe for thiazolinone series
Baseline activity context (single-point)
Dose-response characterization
Negative control for NLRP3 assays
Partial inhibition profile
Assay dynamic range validation
IL-1β release assay
Reported IL-1β inhibition
Empirical concentration titration
Structural diversity library tool
Distinct thiazolinone chemotype
Chemotype-based hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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